![molecular formula C7H14N4S B169161 N,N'-双[(二甲氨基)亚甲基]硫脲 CAS No. 121876-98-0](/img/structure/B169161.png)

N,N'-双[(二甲氨基)亚甲基]硫脲

描述

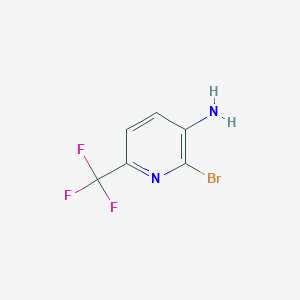

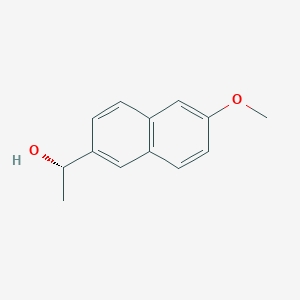

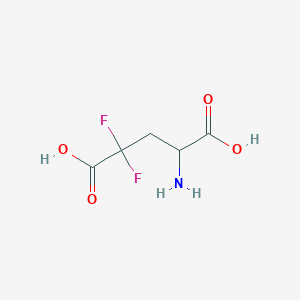

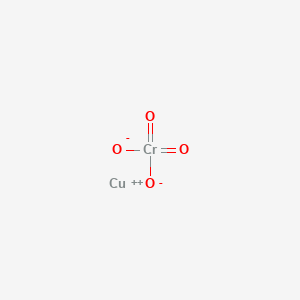

N,N’-Bis[(dimethylamino)methylene]thiourea is a biochemical used for proteomics research . Its molecular formula is C7H14N4S and its molecular weight is 186.28 . It contains a total of 25 bonds, including 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 amidine derivatives, and 2 tertiary amines (aliphatic) .

Synthesis Analysis

While specific synthesis methods for N,N’-Bis[(dimethylamino)methylene]thiourea were not found in the search results, related compounds such as Bis(dimethylamino)methane are synthesized by the reaction of dimethylamine and formaldehyde .Molecular Structure Analysis

The molecule contains a total of 26 atoms, including 14 Hydrogen atoms, 7 Carbon atoms, 4 Nitrogen atoms, and 1 Sulfur atom . It also contains 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 amidine derivatives, and 2 tertiary amines (aliphatic) .Chemical Reactions Analysis

While specific chemical reactions involving N,N’-Bis[(dimethylamino)methylene]thiourea were not found in the search results, related compounds such as N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and a broad range of heterocyclic and fused heterocyclic derivatives .Physical And Chemical Properties Analysis

The molecular weight of N,N’-Bis[(dimethylamino)methylene]thiourea is 186.28 . More specific physical and chemical properties were not found in the search results.科学研究应用

Anticancer Activity

Bis-thiourea derivatives, including N,N’-bis[(dimethylamino)methylene]thiourea, have shown promising results in the field of cancer research . Most of the synthesized bis-thioureas displayed cytotoxicity against the MOLT-3 cell line . Derivatives exhibited higher inhibitory efficacy in HepG2 cells than the control drug, etoposide . Particularly, the bis-trifluoromethyl analog was identified as a potent cytotoxic agent .

Antimalarial Activity

Bis-thiourea derivatives have also been evaluated for their antimalarial activities . The trifluoromethyl derivative was found to be the most potent compound with a significant selective index .

Antimicrobial Activity

These compounds have shown selective activity against Gram-positive bacteria and fungi . The bis-trifluoromethyl derivative displayed higher potency against most of the Gram-positive bacteria and fungi than that of ampicillin, the reference drug .

Synthetic Precursors of New Heterocycles

Thioureas, including N,N’-bis[(dimethylamino)methylene]thiourea, are used in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

Coordination Complexes of Ligands

Thiourea derivatives have a variety of coordination modes and have wide applications in biological systems . Their abilities in complex formation and as heterocycle synthons have great significance in organic synthesis .

Organocatalysts

Thiourea derivatives also act as organocatalysts and have been used in many reactions . Extensive studies showed they play a promising role in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .

未来方向

While specific future directions for N,N’-Bis[(dimethylamino)methylene]thiourea were not found in the search results, related compounds such as N,N-dimethyl enaminones have shown recent progress in their utility as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and a broad range of heterocyclic and fused heterocyclic derivatives . This suggests potential future directions in the exploration of similar compounds for the synthesis of various heterocycles.

属性

IUPAC Name |

(1E,3E)-1,3-bis(dimethylaminomethylidene)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S/c1-10(2)5-8-7(12)9-6-11(3)4/h5-6H,1-4H3/b8-5+,9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJKOXKEGOLKDB-XVYDYJIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=S)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/C=N/C(=S)/N=C/N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis[(dimethylamino)methylene]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N,N'-bis[(dimethylamino)methylene]thiourea act as a precursor for heterocycle synthesis?

A: N,N'-bis[(dimethylamino)methylene]thiourea functions as a thiazadiene equivalent, effectively mimicking the reactivity of diazadienes in cycloaddition reactions [, ]. This behavior stems from its ability to undergo reactions with various electrophiles, leading to the formation of new rings. For example, it reacts with α-bromoketones or ethyl bromoacetate to yield substituted thiophene derivatives []. Furthermore, it participates in double annulation reactions, ultimately constructing either thiazolopyrimidine or imidazo-1,3-thiazine frameworks depending on the reaction conditions and the specific electrophile employed [].

Q2: What specific heterocyclic systems can be synthesized using N,N'-bis[(dimethylamino)methylene]thiourea, and are there any noteworthy advantages to this approach?

A: Research highlights the successful synthesis of thiazolopyrimidines, imidazo-1,3-thiazines, and thiophene derivatives using N,N'-bis[(dimethylamino)methylene]thiourea as a starting material [, ]. A key advantage lies in its participation in double annulation reactions, enabling the rapid assembly of bicyclic structures from readily available starting materials []. This methodology offers potential benefits in terms of synthetic efficiency and expands the scope of accessible heterocyclic compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)

![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)